molecular formula C16H20FN3O2 B5676599 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one

2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one

Cat. No.: B5676599
M. Wt: 305.35 g/mol
InChI Key: IUDSJWUFAUCFDA-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one is a complex organic compound that features a quinoline core substituted with a fluorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinoline core, fluorine substitution, and pyrrolidine ring in 2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one distinguishes it from other compounds. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]methyl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-11-1-2-15-13(5-11)16(22)6-12(19-15)8-20-7-10(3-4-21)14(18)9-20/h1-2,5-6,10,14,21H,3-4,7-9,18H2,(H,19,22)/t10-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDSJWUFAUCFDA-HZMBPMFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC(=O)C3=C(N2)C=CC(=C3)F)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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